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Compound of Interest

2-(4-Isopropyl-2-
Compound Name:

methylphenoxy)butanoic acid
CAS No.: 937597-41-6

Cat. No.: B3169426

Get Quote

Executive Summary

2-(4-1sopropyl-2-methylphenoxy)butanoic acid (CAS: 937597-41-6) is a specialized
phenoxyalkanoic acid derivative.[1][2][3] Structurally, it combines a sterically hindered phenol
(4-isopropyl-2-methylphenol) with an

-substituted butyric acid tail. This molecule occupies a unique chemical space between
synthetic auxin herbicides (like 2,4-D and Dichlorprop) and sweet taste inhibitors (like
Lactisole).

While traditional phenoxy herbicides utilize acetic or propionic acid side chains to mimic Indole-
3-acetic acid (IAA), this compound features an

-ethyl substitution (butanoic acid). This structural modification significantly alters its binding
affinity to the TIR1 ubiquitin-ligase complex, enhancing lipophilicity and metabolic stability
compared to its lower homologs.
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Key Differentiators
o Enhanced Lipophilicity: The isopropyl and
-ethyl groups increase LogP, potentially improving foliar uptake compared to 2,4-D.

o Direct Activity: Unlike

-phenoxybutyrates (e.g., MCPB) which act as pro-drugs requiring
-oxidation, this
-isomer is active per se.

o Structural Duality: Possesses the pharmacophore of both an auxin agonist and a T1R3
sweet taste antagonist.

Structural Analysis & Analogs

The biological activity of phenoxy acids is governed by the "molecular stripe" theory, where the
distance between the aromatic ring and the carboxylate group, along with ring substitution,
dictates receptor fit.

Comparison Table: Physicochemical & Structural
Properties
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Structural Logic Diagram

The following diagram illustrates the structural relationships and functional divergence of these

analogs.
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Figure 1: Structural divergence of phenoxyalkanoic acids. The target molecule shares the

-substitution of Dichlorprop and Lactisole but with a longer hydrophobic tail.

Mechanism of Action: Auxin Mimicry

The primary mode of action for 2-(4-lsopropyl-2-methylphenoxy)butanoic acid is the
deregulation of plant growth via the auxin signaling pathway.[3]

Interaction with TIR1 Receptor

Synthetic auxins function as "molecular glues."” They bind to the TIR1 (Transport Inhibitor
Response 1) F-box protein, creating a hydrophobic pocket that recruits Aux/IAA transcriptional
repressors for ubiquitination and degradation.

o Binding Pocket Fit: The carboxylate head interacts with polar residues Arg 403 and Ser 438
inside the TIR1 pocket.

» Hydrophobic Interaction: The 4-isopropyl and 2-methyl groups occupy the hydrophobic niche
usually filled by the indole ring of IAA or the dichlorophenyl ring of 2,4-D.

e Side Chain Impact: The
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-ethyl group (butanoic) imposes steric constraints. Unlike the flexible acetic acid of 2,4-D, the
rigid chiral center of the butanoic acid requires specific stereochemistry (usually the (R)-
enantiomer) for high-affinity binding.

Signaling Pathway Visualization
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Figure 2: The molecular mechanism of synthetic auxin herbicides. The target molecule
facilitates the degradation of repressors, leading to lethal growth deregulation.

Experimental Protocols

To validate the activity of this molecule, researchers should employ the following standardized

protocols.

Protocol A: Chemical Synthesis (Williamson Ether
Synthesis)

This method synthesizes the target acid from the corresponding phenol and

-bromo acid ester.

Reagents:

e 4-Isopropyl-2-methylphenol (Carvacrol isomer).
o Ethyl 2-bromobutyrate.

e Potassium Carbonate (

) or Sodium Hydride (

).

e Solvent: Acetonitrile (
) or DMF.
Step-by-Step Workflow:
e Deprotonation: Dissolve 1.0 eq of phenol in DMF. Add 1.2 eq of

. Stir at 60°C for 1 hour to form the phenoxide.

» Alkylation: Dropwise add 1.1 eq of Ethyl 2-bromobutyrate.
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Reflux: Heat the mixture to 80-90°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

Hydrolysis: Once the ester is formed, add 2M NaOH (aq) and reflux for 2 hours to cleave the
ethyl ester.

Work-up: Acidify with 1M HCI to pH 2. Extract with Ethyl Acetate. Wash with brine, dry over

, and concentrate.

Purification: Recrystallize from Hexane/Ethanol to obtain the pure acid.

Protocol B: Arabidopsis Root Growth Inhibition Assay

This assay quantifies auxin activity by measuring primary root elongation inhibition, a classic
auxin response.

Materials:

» Arabidopsis thaliana seeds (Col-0 wild type).

e 0.5x Murashige and Skoog (MS) agar plates.

e Test compounds: Target acid, 2,4-D (Positive Control), DMSO (Negative Control).
Methodology:

 Sterilization: Surface sterilize seeds using 70% ethanol (1 min) and 1% bleach (10 min).
« Stratification: Keep seeds at 4°C for 2 days in the dark to synchronize germination.

o Plating: Transfer seeds to vertical MS plates containing varying concentrations of the target
molecule (10 nM, 100 nM, 1

M, 10
M).

o Growth: Incubate vertically at 22°C under long-day conditions (16h light/8h dark).
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o Measurement: After 7 days, photograph plates. Measure primary root length using ImageJ
software.

» Analysis: Plot Dose-Response curve. Calculate

o Expected Result: Active auxins will show significant root shortening and increased root
hair density at concentrations >100 nM.

Comparative Performance & Applications
Herbicide Selectivity[3]

o Target:2-(4-Isopropyl-2-methylphenoxy)butanoic acid.
o Selectivity: Likely effective against broadleaf weeds (dicots) while sparing grasses

(monocots). The bulky isopropyl group may enhance selectivity against specific woody
plants compared to 2,4-D.

o Volatility: Lower volatility than 2,4-D esters due to higher molecular weight (236.31 g/mol
vs 221.04 g/mol for 2,4-D).

Taste Modulation Potential
 Structural Insight: The molecule is an analog of Lactisole (2-(4-methoxyphenoxy)propanoic

acid).

» Hypothesis: Phenoxy acids with sterically hindered para-substituents often exhibit antisweet
activity by binding to the transmembrane domain of the T1R3 sweet taste receptor subunit.

» Prediction: This molecule may act as a potent inhibitor of sweet taste, potentially more
effective than Lactisole due to increased hydrophobic interaction from the isopropyl group.
Note: This application requires specific sensory validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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